molecular formula C34H34N8Na4O12 B1226401 N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane CAS No. 144674-91-9

N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane

Cat. No.: B1226401
CAS No.: 144674-91-9
M. Wt: 838.6 g/mol
InChI Key: JGYKVFQKYFFRAS-UHFFFAOYSA-N
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Description

N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane is a complex organic compound that features multiple pyridine rings and amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane typically involves the following steps:

    Formation of Pyridine Rings: The pyridine rings can be synthesized through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Amide Bond Formation: The amide linkages are formed by reacting the pyridine derivatives with appropriate amines under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

    Final Assembly: The final step involves the coupling of the pyridine-amide intermediates to form the tetraazatetradecane backbone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC, KMnO₄, or CrO₃ can be used under mild to strong acidic or basic conditions.

    Reduction: Reagents like NaBH₄, LiAlH₄, or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield carboxylic acids, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a ligand in coordination chemistry, forming complexes with various metal ions. It can also serve as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be investigated for its potential as a drug candidate due to its ability to interact with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In industry, this compound might be used in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane: Similar compounds might include other tetraazatetradecane derivatives with different substituents on the pyridine rings or variations in the amide linkages.

Uniqueness

The uniqueness of N,N’,N’‘,N’‘’-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane lies in its specific combination of pyridine rings and amide linkages, which confer distinct chemical and biological properties

Properties

IUPAC Name

tetrasodium;1-oxido-N-[3-[(1-oxido-6-oxopyridine-2-carbonyl)-[4-[(1-oxido-6-oxopyridine-2-carbonyl)-[3-[(1-oxido-6-oxopyridine-2-carbonyl)amino]propyl]amino]butyl]amino]propyl]-6-oxopyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34N8O12.4Na/c43-27-13-3-9-23(39(27)51)31(47)35-17-7-21-37(33(49)25-11-5-15-29(45)41(25)53)19-1-2-20-38(34(50)26-12-6-16-30(46)42(26)54)22-8-18-36-32(48)24-10-4-14-28(44)40(24)52;;;;/h3-6,9-16H,1-2,7-8,17-22H2,(H,35,47)(H,36,48);;;;/q-4;4*+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYKVFQKYFFRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C(=C1)C(=O)NCCCN(CCCCN(CCCNC(=O)C2=CC=CC(=O)N2[O-])C(=O)C3=CC=CC(=O)N3[O-])C(=O)C4=CC=CC(=O)N4[O-])[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H34N8Na4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90162782
Record name N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144674-91-9
Record name N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144674919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N',N'',N'''-Tetra(1,2-dihydro-1-hydroxy-2-oxopyridine-6-carbonyl)-1,5,10,14-tetraazatetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90162782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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